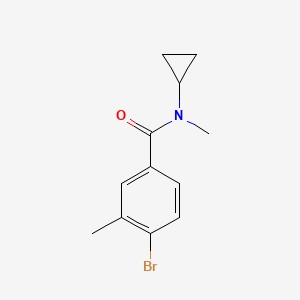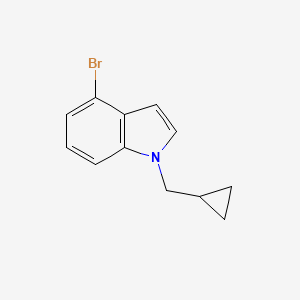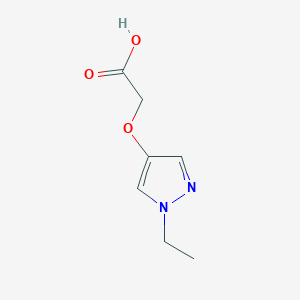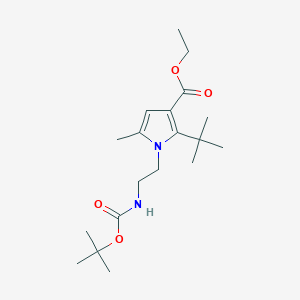
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound with the empirical formula C11H13NO2 . It is a derivative of tetrahydroquinoline, a class of compounds that are heterocyclic with four nitrogen atoms .
Molecular Structure Analysis
The molecular weight of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is 191.23 . The compound’s structure includes a tetrahydroquinoline ring with a carboxylic acid group at the 8-position and a methyl group at the 5-position .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: is a compound that can be utilized in the synthesis of various biologically active molecules. In medicinal chemistry, this compound could serve as a precursor for the development of new pharmaceutical agents. Its structure is similar to that of other tetrahydroquinoline derivatives, which have been known to exhibit analgesic, antimalarial, and anti-inflammatory activities .
Agriculture
In the agricultural sector, derivatives of tetrahydroquinoline might be explored for their potential use as growth promoters or pesticides. The structural similarity to natural alkaloids suggests that they could interact with biological systems in plants, possibly leading to enhanced growth or resistance to pests .
Material Science
The tetrahydroquinoline moiety is a common structure in organic materials science5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could be investigated for its properties when incorporated into polymers or small molecule organic semiconductors, potentially impacting the field of organic electronics .
Environmental Science
This compound could be studied for its environmental impact, particularly in terms of its biodegradability and toxicity. Understanding its behavior in environmental systems is crucial for assessing the risks associated with its use in various industries .
Biochemistry
In biochemistry, 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could be used as a building block for synthesizing complex molecules. Its role in the synthesis of peptides and proteins, or as a part of enzyme inhibitors, could be a significant area of research .
Pharmacology
The pharmacological applications of this compound are tied to its potential therapeutic effects. Research could focus on its interaction with biological targets, its pharmacokinetics, and its efficacy in disease models. It could contribute to the discovery of new treatments for various conditions .
Analytical Chemistry
In analytical chemistry, 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could be used as a standard or reagent in chromatographic methods and other analytical techniques. It could help in the quantification and qualification of complex mixtures or in the development of new analytical methodologies .
Synthetic Chemistry
This compound is valuable in synthetic chemistry for constructing complex molecular architectures. It could be used in various organic synthesis reactions, such as cyclizations, to create diverse heterocyclic compounds with potential applications across multiple fields .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids . Alkaloids are known to interact with a variety of enzymes, carriers, and receptors in the body, leading to a wide range of biological effects.
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines and their derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWGBMZIWMATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















